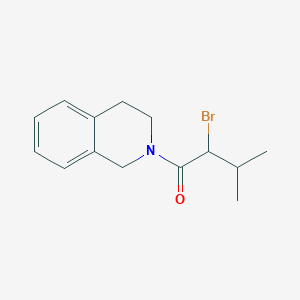
2-Bromo-3-methyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other names or identifiers. For example, a compound’s description might include its IUPAC name, common name, CAS registry number, and structural formula .
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to create a compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as boiling point, melting point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Structural Studies
The compound is utilized in the synthesis of various derivatives of tetrahydroisoquinoline, a key structure in many biologically active molecules. For instance, Zlatoidský and Gabos (2009) described the synthesis of related tetrahydroisoquinoline derivatives through a process involving lithiation, formylation, and reductive amination (Zlatoidský & Gabos, 2009).
Research by Voskressensky et al. (2010) explored the synthesis of pyrrolo[2,1-a]isoquinolines, showing the versatility of tetrahydroisoquinoline derivatives in creating complex heterocyclic structures (Voskressensky et al., 2010).
Biological Applications and Investigations
Orito et al. (2000) investigated the reactions of 1-(2'-bromo-3',4'-dialkoxybenzyl)-1,2,3,4-tetrahydroisoquinoline carbamates, revealing the potential of these compounds in the development of new chemical entities with biological significance (Orito et al., 2000).
The work of Ma et al. (2007) on bromophenols and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides highlights the natural occurrence and potential pharmacological importance of these compounds (Ma et al., 2007).
Chemical Properties and Reactivity
Studies by Rey et al. (1985) on the synthesis of various substituted tetrahydroisoquinolines provide insights into the chemical properties and reactivity of these compounds, important for their application in diverse synthetic pathways (Rey et al., 1985).
Armengol, Helliwell, and Joule (2000) researched the synthesis of bromoisoquinolines, contributing to the understanding of the structural and chemical characteristics of brominated derivatives (Armengol, Helliwell, & Joule, 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-10(2)13(15)14(17)16-8-7-11-5-3-4-6-12(11)9-16/h3-6,10,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJYVTAVVRRXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2=CC=CC=C2C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3199585.png)
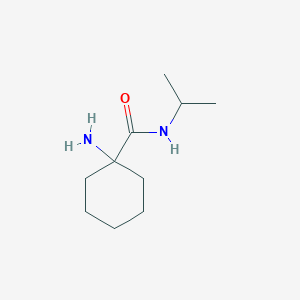

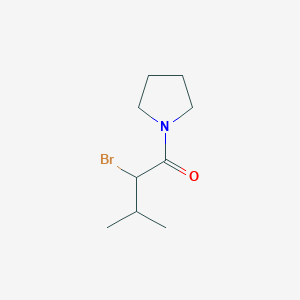
![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199621.png)




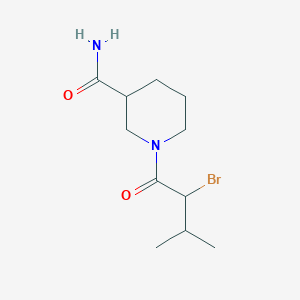
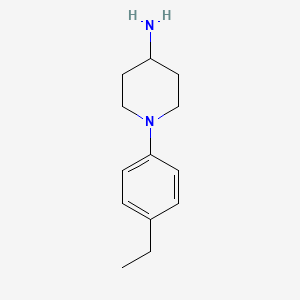
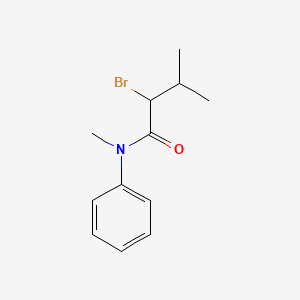
![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)
![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)